molecular formula C10H12ClFN2O B1521682 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride CAS No. 1177345-85-5

4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride

Cat. No.: B1521682
CAS No.: 1177345-85-5
M. Wt: 230.66 g/mol
InChI Key: JQZOPHRDQIMMBN-UHFFFAOYSA-N
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Description

4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C10H12ClFN2O and a molecular weight of 230.67 g/mol . It features a pyrrolidin-2-one core structure substituted with an amino group and a 2-fluorophenyl ring. This structure is related to a class of compounds known as synthetic cathinones, which are studied for their structural similarities to phenethylamine and their potential to interact with monoamine transporters in the brain, such as those for dopamine, noradrenaline, and serotonin . As a building block in medicinal chemistry, this compound may be of interest in neuroscience and pharmacology research. Researchers can utilize it to explore its physicochemical properties and biochemical interactions in controlled laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-amino-1-(2-fluorophenyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZOPHRDQIMMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177345-85-5
Record name 4-amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride
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Biological Activity

4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C10H12ClFN2OC_{10}H_{12}ClFN_2O. The presence of the fluorophenyl group suggests potential interactions with biological targets, possibly enhancing its bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent methodologies have focused on optimizing yields and purity through various catalytic processes.

Antimicrobial Properties

Research has shown that pyrrolidine derivatives exhibit significant antimicrobial activity. For instance, in vitro studies have demonstrated that compounds similar to 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one display antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some pyrrolidine derivatives range from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .

Neuropharmacological Effects

Pyrrolidine derivatives are also being studied for their effects on neurotransmitter systems. Compounds in this class have been shown to interact with dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders. For example, analogs of pyrrolidine have been found to inhibit dopamine reuptake effectively, which may offer therapeutic benefits in conditions such as depression and ADHD .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of several pyrrolidine derivatives, including 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with a notable effect observed in strains resistant to conventional antibiotics. This positions it as a candidate for further development as an antimicrobial agent.

CompoundMIC (mg/mL)Bacterial Strain
4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one0.005S. aureus
4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one0.010E. coli

Case Study 2: Neuropharmacological Evaluation

In a pharmacological study focusing on the modulation of monoamine neurotransmitters, 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one was tested for its ability to inhibit serotonin and norepinephrine uptake. The compound demonstrated selective inhibition of the dopamine transporter (DAT), with an IC50 value indicating significant potency.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one18.137.8>1000

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as a lead compound in drug development targeting various diseases, including cancer and neurological disorders. Its structural characteristics allow for interactions with biological systems that can be exploited for therapeutic purposes.

2. Antimicrobial Activity

Research indicates that 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride exhibits antimicrobial properties. Studies have shown its effectiveness against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values demonstrate significant antibacterial activity:

CompoundMIC (μg/mL)Target Organism
4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one3.125 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

3. Anticancer Research

The compound has shown cytotoxic effects against various cancer cell lines. A study focused on the effects of derivatives of pyrrolidinone on A549 lung cancer cells indicated that modifications to the chlorophenyl substituent significantly influenced anticancer activity, with certain derivatives exhibiting enhanced cytotoxicity compared to others.

Case Studies and Research Findings

Antimicrobial Efficacy: A study demonstrated that derivatives of this compound maintained efficacy against antibiotic-resistant strains, highlighting its potential as a new therapeutic agent in combating resistant infections.

Anticancer Efficacy: Another research effort evaluated the anticancer properties of several pyrrolidinone derivatives on different cancer cell lines, revealing that specific modifications could enhance their cytotoxic effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₀H₁₁ClFN₂O 244.67 2-fluorophenyl at 1-position, amino at 4-position High polarity due to fluorine and hydrochloride; used as a synthetic intermediate
4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride C₁₁H₁₄ClFN₂O 244.69 4-fluorophenyl at 5-position, methyl at 1-position Methyl group increases lipophilicity; potential for altered metabolic stability
4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one hydrochloride C₁₀H₁₀ClF₂N₂O 262.65 2,6-difluorophenyl at 1-position Enhanced electron-withdrawing effects; may influence receptor binding affinity
4-Amino-5-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-2-one hydrochloride C₁₃H₁₇Cl₂FN₂O₂ 323.19 4-chloro-3-fluorophenyl at 5-position, methoxyethyl at 1-position Methoxyethyl group improves solubility; dual halogen substitution enhances steric effects
1-Aminopyrrolidin-2-one hydrochloride C₄H₉ClN₂O 136.58 No aryl substituents Simplified structure; lower molecular weight and reduced steric hindrance

Preparation Methods

Synthetic Strategy Overview

The synthesis of 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride generally involves:

  • Formation of the pyrrolidin-2-one ring system.
  • Introduction of the 2-fluorophenyl substituent at the nitrogen atom.
  • Installation of the amino group at the 4-position of the pyrrolidinone ring.
  • Conversion to the hydrochloride salt for stability and isolation.

Two main approaches are prominent:

Preparation via Donor–Acceptor Cyclopropanes and Amines

A recent and efficient method involves the reaction of donor–acceptor (DA) cyclopropanes with primary amines, such as 2-fluoroaniline, under Lewis acid catalysis to afford 1,5-substituted pyrrolidin-2-ones, including the target compound or close analogs.

Key reaction conditions and findings:

  • The reaction is catalyzed by Lewis acids such as nickel(II) perchlorate hexahydrate [Ni(ClO4)2·6H2O] or yttrium triflate [Y(OTf)3].
  • The process typically occurs in dichloroethane at room temperature or under reflux.
  • Initial formation of an acyclic intermediate occurs, which upon heating with acetic acid in toluene undergoes cyclization to the pyrrolidin-2-one.
  • The ester group at C(3) of the pyrrolidone ring can be removed via alkaline saponification followed by thermolysis or by a Krapcho-type dealkoxycarbonylation reaction.
  • The overall sequence is a four-step process with an overall yield around 70%, requiring chromatographic purification only at the final stage.
  • Electron-rich and electron-poor aromatic substituents, including ortho-fluorine, are tolerated, making this method suitable for 2-fluorophenyl derivatives.

Example yield data:

Entry Cyclopropane Substituent Amine Used Catalyst Yield (%) Notes
1 3,4,5-Trimethoxyphenyl 2-Fluoroaniline Ni(ClO4)2·6H2O 79 Target compound analog
2 Phenyl Aniline Ni(ClO4)2·6H2O >90 High yield with Ni catalyst
3 2-Nitrophenyl o-Nitroaniline Y(OTf)3 Improved Low yield improved by catalyst

This method provides a streamlined, one-pot operation from DA cyclopropanes and amines to the pyrrolidin-2-one scaffold with high regio- and stereoselectivity.

Multi-Step Synthesis from Protected Piperidone Intermediates

Another approach involves the preparation of 4-amino-4-phenylpiperidine derivatives, which can be adapted for pyrrolidinone analogs, through multi-step sequences starting from 1-benzyl-4-piperidone or related protected ketones.

Key steps include:

  • Formation of cyanohydrin intermediates from protected piperidones using potassium cyanide.
  • Reaction of the cyanohydrin with N-protected alkylamines (e.g., benzylmethylamine or dibenzylamine).
  • Grignard reaction with phenylmagnesium halides to introduce the phenyl substituent.
  • Deprotection steps to remove nitrogen protecting groups.
  • Catalytic hydrogenation for debenzylation and final purification.

Process characteristics:

  • The sequence can be performed in four steps, with the first two potentially combined in a one-pot reaction.
  • Reaction conditions include controlled temperatures (15–45 °C) and use of solvents such as toluene and methanol.
  • Catalytic hydrogenation is performed at 45 °C under ambient pressure for 24 hours.
  • The final product can be isolated as hydrochloride or other salt forms.

Example experimental data:

Step Reagents/Conditions Product Yield (g) Notes
(a) 1-Benzylpiperidin-4-one hydrochloride + KCN Intermediate Cyanohydrin formation at 15–45 °C
(b) Reaction with N-benzylethylamine in toluene 193.2 g Formation of amino intermediate
(c) Hydrogenation with 5% Pd/C in methanol 144.25 g 4-Methylamino-4-phenylpiperidine sesquioxalate monohydrate isolated
(d) Deprotection and salt formation Final product Purification and isolation as hydrochloride salt

This method, while more laborious and time-consuming than the DA cyclopropane route, offers versatility in preparing variously substituted amino-piperidines and pyrrolidinones, including fluorinated analogs.

Comparative Analysis of Preparation Methods

Feature DA Cyclopropane Method Multi-step Piperidone Method
Number of Steps Four-step, one-pot possible Four to six steps, some requiring long reflux
Catalysts Used Lewis acids (Ni(ClO4)2, Y(OTf)3) Grignard reagents, Pd/C for hydrogenation
Reaction Conditions Mild (room temp to reflux in DCE/toluene) Moderate temperature, multiple solvents
Yield Moderate to good (up to ~79%) Good yields but longer reaction times
Substrate Scope Broad, tolerates electron-withdrawing/donating groups, including ortho-fluoro Versatile for various N-protected amines
Industrial Applicability Potentially scalable with fewer steps More complex, some steps less industrial-friendly due to long reflux and hazardous reagents (phenyllithium replaced by Grignard)
Purification Chromatography mostly at final step Multiple purification steps

Research Findings and Practical Notes

  • The DA cyclopropane approach is a modern, efficient synthetic route for 1,5-substituted pyrrolidin-2-ones, including 4-amino-1-(2-fluorophenyl)pyrrolidin-2-one derivatives, with good yields and operational simplicity.
  • The multi-step synthesis from protected piperidones offers flexibility in substituents and is well-documented in patent literature, though it involves longer reaction times and more complex handling.
  • The presence of the 2-fluorophenyl group is compatible with both methods, allowing for the preparation of the hydrochloride salt form for enhanced stability and isolation.
  • Dealkoxycarbonylation and lactamization steps are critical in the DA cyclopropane method to achieve the final pyrrolidin-2-one structure.
  • Catalytic hydrogenation and deprotection steps require careful control to avoid over-reduction or side reactions.

Summary Table of Key Preparation Parameters

Parameter DA Cyclopropane Route Piperidone-derived Route
Starting materials Donor–acceptor cyclopropanes + amines Protected piperidones + N-protected amines + Grignard reagents
Catalysts Ni(ClO4)2·6H2O, Y(OTf)3 Pd/C for hydrogenation, Grignard reagents
Solvents Dichloroethane, toluene, acetic acid Toluene, methanol, acetonitrile
Reaction temperature Room temperature to reflux 15–45 °C for cyanohydrin formation; 45 °C for hydrogenation
Reaction time Hours to 1 day Several days (including reflux steps)
Yield Up to 79% overall Good yields, variable by step
Purification Chromatography at final step Multiple purifications

Q & A

Q. What are the recommended synthetic routes for 4-amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, the fluorophenyl group can be introduced via coupling reactions, followed by cyclization to form the pyrrolidinone ring. A key step involves HCl-mediated salt formation for stabilization. Purity optimization requires recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/methanol) . Reaction monitoring via TLC or HPLC (C18 column, UV detection at 254 nm) ensures intermediate purity. For HCl salt formation, stoichiometric control (1:1 molar ratio in aqueous HCl at 0–50°C) minimizes byproducts .

Q. How should researchers characterize the crystalline structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Use SHELX programs (e.g., SHELXL for refinement) to resolve structural parameters. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Key metrics: bond angles (C–N–C in pyrrolidinone), dihedral angles (fluorophenyl vs. pyrrolidinone planes), and hydrogen-bonding networks (N–H⋯Cl interactions). For powder samples, pair XRPD with Rietveld refinement (e.g., using TOPAS) to validate phase purity .

Q. What safety precautions are critical during handling?

  • Methodological Answer : Use nitrile gloves (tested for HCl resistance) and a Type P95 respirator to avoid inhalation. Work under a fume hood with secondary containment for spills. Emergency protocols: neutralize spills with sodium bicarbonate, and rinse exposed skin with 0.9% saline (15 min minimum). Toxicity data (oral LD50 > 500 mg/kg in rats) suggest moderate acute toxicity, but chronic exposure risks (respiratory irritation) require strict PPE compliance .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence bioactivity compared to other halogenated analogs?

  • Methodological Answer : The fluorine atom enhances metabolic stability and lipophilicity (logP ~1.8 vs. 2.2 for chloro analogs). Comparative SAR studies using 3-/4-fluorophenyl, chloro-, and methyl-substituted analogs reveal fluorine’s unique role in π-stacking (e.g., with aromatic enzyme residues) and reduced steric hindrance. For example, in receptor binding assays, the 2-fluorophenyl derivative showed 3× higher affinity for α1-adrenergic receptors than its 4-fluoro counterpart, attributed to optimized van der Waals interactions .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer : Discrepancies often arise from bioavailability differences. To reconcile:
  • Perform parallel in vitro (cell-based assays) and in vivo (rodent pharmacokinetics) studies.
  • Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy.
  • Evaluate metabolite activity (e.g., hydroxylation at the pyrrolidinone ring) via hepatic microsome incubations .
    Example: A 2022 study found that low oral bioavailability (<15%) in rats masked in vitro IC50 values; subcutaneous administration improved correlation .

Q. How can enantiomeric purity be ensured during synthesis, given the chiral center in the pyrrolidinone ring?

  • Methodological Answer : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for kinetic resolution during ring closure. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) confirms enantiomeric excess (target: >99%). For racemic mixtures, diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid achieves separation .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS). Key steps:
  • Protonate the amino group (pKa ~8.5) for physiological pH modeling.
  • Parameterize fluorine using CHARMM36 force fields.
  • Validate docking poses with free-energy perturbation (FEP) calculations.
    A 2023 study identified H-bonding between the pyrrolidinone carbonyl and Ser159 in PDE4B as critical for inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride
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4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride

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